molecular formula C7H6S B14693169 2,4,6-Cycloheptatriene-1-thione CAS No. 30456-90-7

2,4,6-Cycloheptatriene-1-thione

Cat. No.: B14693169
CAS No.: 30456-90-7
M. Wt: 122.19 g/mol
InChI Key: CMVYSZNWUCYUQY-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatriene-1-thione is an organic compound with a seven-membered ring structure containing three conjugated double bonds and a thione group (C=S). This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Cycloheptatriene-1-thione can be synthesized through various methods. One common approach involves the reaction of cycloheptatriene with sulfur or sulfur-containing reagents under specific conditions. For example, the reaction of cycloheptatriene with elemental sulfur in the presence of a catalyst can yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatriene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4,6-Cycloheptatriene-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which 2,4,6-Cycloheptatriene-1-thione exerts its effects involves its ability to participate in various chemical reactions due to the presence of the thione group and conjugated double bonds. These structural features allow it to interact with a wide range of molecular targets, including enzymes and proteins, through processes such as covalent bonding and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): Similar in structure but contains a ketone group instead of a thione group.

    Tropolone (2-Hydroxy-2,4,6-Cycloheptatrien-1-one): Contains an additional hydroxyl group, making it more reactive in certain chemical reactions.

Uniqueness

2,4,6-Cycloheptatriene-1-thione is unique due to the presence of the thione group, which imparts different reactivity compared to its analogs like tropone and tropolone. This uniqueness makes it valuable in specific research applications where the thione functionality is required.

Properties

CAS No.

30456-90-7

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

cyclohepta-2,4,6-triene-1-thione

InChI

InChI=1S/C7H6S/c8-7-5-3-1-2-4-6-7/h1-6H

InChI Key

CMVYSZNWUCYUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=S)C=C1

Origin of Product

United States

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